molecular formula C15H22N2O4 B5740261 4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol

Cat. No.: B5740261
M. Wt: 294.35 g/mol
InChI Key: KWWILLJKNAEEQW-UHFFFAOYSA-N
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Description

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes an azocane ring, a methoxy group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to introduce the nitro group. This is followed by the alkylation of the phenol with azocan-1-ylmethyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-(azocan-1-ylmethyl)-2-amino-6-nitrophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Hydrolysis: Phenolic compounds and azocane derivatives.

Scientific Research Applications

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azocan-1-ylmethyl)-2-methoxyphenol
  • 4-(azocan-1-ylmethyl)-2-nitrophenol
  • 4-(azocan-1-ylmethyl)-6-nitrophenol

Uniqueness

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol is unique due to the presence of both a methoxy and a nitro group on the phenol ring, which imparts distinct chemical and biological properties. The azocane ring also contributes to its uniqueness by providing a rigid and bulky structure that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-21-14-10-12(9-13(15(14)18)17(19)20)11-16-7-5-3-2-4-6-8-16/h9-10,18H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWILLJKNAEEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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